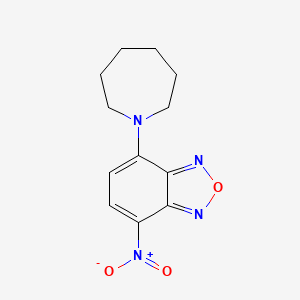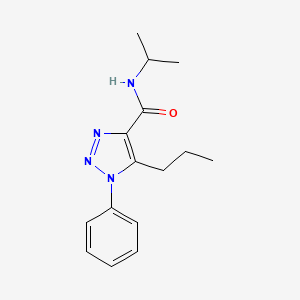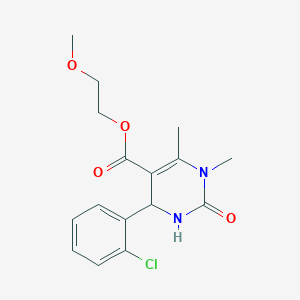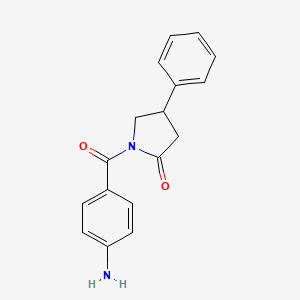
1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one, also known as MQPA, is a chemical compound that has been widely used in scientific research due to its unique properties. MQPA is a synthetic compound that was first synthesized by R. A. Hill in 1983. Since then, it has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as protein kinase C and thrombin. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tissue remodeling and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one in lab experiments is its ability to inhibit the activity of specific enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells and tissues.
Direcciones Futuras
There are many potential future directions for research on 1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative disorders. Another area of interest is its potential use as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Métodos De Síntesis
1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one can be synthesized using a variety of methods. One of the most common methods involves the condensation of 4-methoxybenzaldehyde and 8-hydroxyquinoline in the presence of acetic acid to form the intermediate 4-methoxychalcone. The intermediate is then reacted with ammonium acetate and acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-3-(8-quinolinylamino)-2-propen-1-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(quinolin-8-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-16-9-7-14(8-10-16)18(22)11-13-20-17-6-2-4-15-5-3-12-21-19(15)17/h2-13,20H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAQWJCSVIHOFY-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-{1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5007346.png)


![5-[4,4-dimethyl-1-(4-methylphenyl)-3-oxopentyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007367.png)
![methyl 4-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)methyl]benzoate](/img/structure/B5007377.png)
![4-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5007383.png)

![2-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5007406.png)

![2-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5007435.png)

![4-{[(4-methylphenyl)thio]methyl}-N-3-pyridinylbenzamide](/img/structure/B5007457.png)

